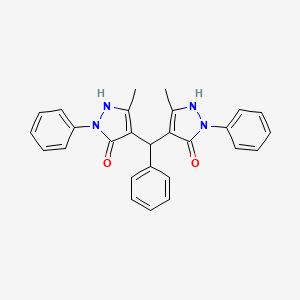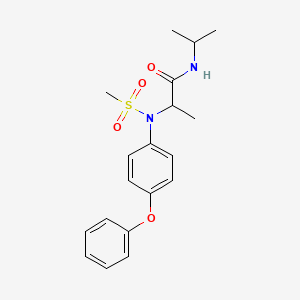![molecular formula C26H27N3O5S B4016967 N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016967.png)
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including protection/deprotection of functional groups, and strategic use of reagents to introduce specific substituents. For compounds like the one , methods such as Grignard reactions, acylation, and sulfonation are common. For instance, Jones et al. (1979) described a synthesis pathway involving acylation and a Grignard reaction for a compound with a somewhat related structure, indicating a potential approach for synthesizing complex molecules with multiple functional groups (Jones et al., 1979).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. The molecular structure is crucial for understanding the compound's chemical reactivity and physical properties. For example, Al-Hourani et al. (2015) utilized X-ray crystallography to determine the structure of tetrazole derivatives, showcasing the importance of structural analysis in comprehending the chemical nature of complex molecules (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are directly influenced by its functional groups. For example, the presence of a methoxyphenyl group can affect the compound's reactivity towards electrophilic and nucleophilic agents, as well as its overall stability. Studies on similar compounds have shown that specific functional groups can impart unique reactivity patterns, which are critical for their biological activity and interaction with other molecules.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for the practical handling of chemical compounds. These properties are determined by the compound's molecular structure and can significantly affect its application and storage. For instance, the study of lanthanide(III) complexes by Messimeri et al. (2002) provides insights into how complexation can influence the physical properties of a compound, including solubility and thermal stability (Messimeri et al., 2002).
科学的研究の応用
Synthetic Methodologies and Applications
N2-(4-methoxyphenyl)-N2-(phenylsulfonyl)-N1-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide is related to compounds used in synthetic chemistry for the development of new synthetic methods. For instance, Weinreb amide-based synthetic equivalents have been utilized for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their importance in medicinal chemistry and drug design (Kommidi, Balasubramaniam, & Aidhen, 2010).
Herbicidal Activity
The compound's structural motifs are similar to those in studies exploring the reaction of Lawesson's Reagent with glycinamides, which led to the synthesis of compounds with significant selective herbicidal activity (He & Chen, 1997). This suggests potential applications in agricultural sciences, where the design of new herbicides is of great interest.
Antitumor Applications
Compounds with structural similarities to N2-(4-methoxyphenyl)-N2-(phenylsulfonyl)-N1-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide have been evaluated in cell-based antitumor screens. Specifically, sulfonamide-focused libraries have yielded compounds with potent cell cycle inhibitory properties, leading to clinical trials. These findings highlight the role of sulfonamide derivatives in cancer treatment strategies (Owa et al., 2002).
Osteoporosis Treatment
A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), structurally related to N2-(4-methoxyphenyl)-N2-(phenylsulfonyl)-N1-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide, demonstrated inhibitory activity against osteoclast differentiation. This suggests its potential as a therapeutic agent for postmenopausal osteoporosis, showcasing the compound's application in bone disease treatment (Cho et al., 2020).
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-34-21-15-13-20(14-16-21)29(35(32,33)22-9-3-2-4-10-22)19-25(30)27-24-12-6-5-11-23(24)26(31)28-17-7-8-18-28/h2-6,9-16H,7-8,17-19H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQUSHPTVSSFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016890.png)
![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4016892.png)
![5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide](/img/structure/B4016896.png)

![2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4016907.png)
![1-(4-methylphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4016930.png)

![1-(4-fluorophenyl)-3-[methyl(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4016941.png)
![N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4016945.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-phenylglycinamide](/img/structure/B4016953.png)
![N-cycloheptyl-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B4016961.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4016962.png)